ethyl 2-[4-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole-4-carbonyl]morpholin-3-yl]acetate
Overview
Description
Ethyl 2-[4-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole-4-carbonyl]morpholin-3-yl]acetate is a complex organic compound that features a unique combination of isoquinoline, oxazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole-4-carbonyl]morpholin-3-yl]acetate typically involves multiple steps:
Formation of the Isoquinoline Moiety: The synthesis begins with the preparation of 3,4-dihydroisoquinoline, which can be achieved through the Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
Oxazole Ring Formation: The oxazole ring is synthesized via cyclization reactions, often involving the condensation of an α-haloketone with an amide.
Morpholine Incorporation: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by morpholine.
Final Coupling: The final step involves coupling the isoquinoline, oxazole, and morpholine fragments through esterification reactions, typically using ethyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole-4-carbonyl]morpholin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Oxazoline derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Ethyl 2-[4-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole-4-carbonyl]morpholin-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions of isoquinoline and oxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-[4-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole-4-carbonyl]morpholin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can interact with neurotransmitter receptors, while the oxazole ring can bind to enzyme active sites, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,4-dihydroisoquinolin-2-yl)acetate: Lacks the oxazole and morpholine rings, making it less versatile in biological applications.
Morpholine derivatives: Often used for their solubility-enhancing properties but lack the pharmacophoric features of isoquinoline and oxazole.
Oxazole derivatives: Known for their enzyme-binding capabilities but may lack the bioavailability provided by the morpholine ring.
Uniqueness
Ethyl 2-[4-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole-4-carbonyl]morpholin-3-yl]acetate is unique due to its combination of isoquinoline, oxazole, and morpholine moieties, which confer a range of biological activities and synthetic versatility not found in simpler compounds.
Properties
IUPAC Name |
ethyl 2-[4-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole-4-carbonyl]morpholin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-2-29-21(26)11-18-14-28-10-9-25(18)22(27)19-15-30-20(23-19)13-24-8-7-16-5-3-4-6-17(16)12-24/h3-6,15,18H,2,7-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAJVUKPSROSAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1C(=O)C2=COC(=N2)CN3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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